molecular formula C9H20N2Si B025427 1-Cyanoethyl(diethylamino)dimethylsilane CAS No. 102859-33-6

1-Cyanoethyl(diethylamino)dimethylsilane

Cat. No. B025427
M. Wt: 184.35 g/mol
InChI Key: BWZNUKUXXWKJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyanoethyl(diethylamino)dimethylsilane, commonly known as CEDS, is a chemical compound with the molecular formula C10H23N2Si. It is a colorless liquid that is widely used in scientific research applications. CEDS is primarily used as a reagent in organic synthesis and is known for its ability to introduce a cyanoethyl group into various organic compounds. In

Mechanism Of Action

CEDS is a versatile reagent that can undergo various chemical reactions. The cyanoethyl group introduced by CEDS can undergo nucleophilic substitution reactions, which can lead to the formation of various organic compounds. CEDS can also undergo hydrolysis to form diethylaminoethylsilanediol, which can be further used in organic synthesis.

Biochemical And Physiological Effects

CEDS does not have any known biochemical or physiological effects as it is primarily used in organic synthesis. However, it is important to handle CEDS with caution as it is a hazardous chemical and can cause skin and eye irritation.

Advantages And Limitations For Lab Experiments

CEDS is a versatile reagent that can introduce a cyanoethyl group into various organic compounds. This makes it a valuable tool in organic synthesis. However, CEDS is a hazardous chemical and should be handled with caution. It is also a relatively expensive reagent, which can limit its use in some lab experiments.

Future Directions

There are several future directions for the use of CEDS in scientific research. One potential area of research is the use of CEDS in the synthesis of new pharmaceuticals and agrochemicals. Another potential area of research is the development of new chemical reactions using CEDS as a reagent. Additionally, the use of CEDS in the synthesis of new materials such as polymers and nanoparticles is an area of growing interest.

Synthesis Methods

CEDS can be synthesized through the reaction of diethylamine, dimethylchlorosilane, and acrylonitrile. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation to obtain pure CEDS.

Scientific Research Applications

CEDS is widely used in scientific research as a reagent for organic synthesis. It is used to introduce a cyanoethyl group into various organic compounds, which can then be used for further chemical reactions. CEDS is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

2-[diethylamino(dimethyl)silyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZNUKUXXWKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276307, DTXSID90908102
Record name 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Diethylamino)(dimethyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanoethyl(diethylamino)dimethylsilane

CAS RN

102859-33-6, 102636-22-6
Record name 2-Cyanoethyldimethyl(diethyl)aminosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Diethylamino)(dimethyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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